molecular formula C18H22ClN3O2 B6777628 N-(3-chloro-4-cyanophenyl)-3-(2-cyclopropyl-6-methylmorpholin-4-yl)propanamide

N-(3-chloro-4-cyanophenyl)-3-(2-cyclopropyl-6-methylmorpholin-4-yl)propanamide

Cat. No.: B6777628
M. Wt: 347.8 g/mol
InChI Key: CRQAKKFOYCZMGO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-3-(2-cyclopropyl-6-methylmorpholin-4-yl)propanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated cyanophenyl group and a morpholine ring

Properties

IUPAC Name

N-(3-chloro-4-cyanophenyl)-3-(2-cyclopropyl-6-methylmorpholin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-12-10-22(11-17(24-12)13-2-3-13)7-6-18(23)21-15-5-4-14(9-20)16(19)8-15/h4-5,8,12-13,17H,2-3,6-7,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQAKKFOYCZMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C2CC2)CCC(=O)NC3=CC(=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-3-(2-cyclopropyl-6-methylmorpholin-4-yl)propanamide typically involves multiple steps:

    Formation of the Cyanophenyl Intermediate: The starting material, 3-chloro-4-cyanophenyl, can be synthesized through a nucleophilic aromatic substitution reaction where a chlorine atom is introduced to a cyanobenzene ring.

    Morpholine Derivative Synthesis: The morpholine ring is synthesized by reacting 2-cyclopropyl-6-methylmorpholine with appropriate reagents under controlled conditions.

    Amide Bond Formation: The final step involves coupling the cyanophenyl intermediate with the morpholine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(3-chloro-4-cyanophenyl)-3-(2-cyclopropyl-6-methylmorpholin-4-yl)propanamide is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

The compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism by which N-(3-chloro-4-cyanophenyl)-3-(2-cyclopropyl-6-methylmorpholin-4-yl)propanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-3-(2-cyclopropyl-6-methylmorpholin-4-yl)propanamide
  • N-(3-chloro-4-methylphenyl)-3-(2-cyclopropyl-6-methylmorpholin-4-yl)propanamide

Uniqueness

Compared to similar compounds, N-(3-chloro-4-cyanophenyl)-3-(2-cyclopropyl-6-methylmorpholin-4-yl)propanamide is unique due to the presence of the cyanophenyl group, which can significantly alter its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical and biological spaces.

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